

The Pharmacokinetics of Remacemide and its Metabolites: A Technical Guide

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Compound of Interest

Compound Name: Remacemide

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Introduction

Remacemide is an antagonist of the N-methyl-D-aspartate (NMDA) receptor with a low affinity, also exhibiting activity as a sodium channel blocker. It undergoes metabolic transformation to an active desglyciny metabolite, known as FPL 12495 or AR-R 12495 AR. This guide provides a comprehensive overview of the pharmacokinetics of **remacemide** and its principal metabolites, presenting key data, experimental methodologies, and metabolic pathways to support further research and development.

Pharmacokinetic Properties

The pharmacokinetic profile of **remacemide** and its active desglyciny metabolite has been characterized in healthy volunteers and patients with epilepsy. The data reveals dose-proportional pharmacokinetics for both the parent drug and its metabolite.

Table 1: Pharmacokinetic Parameters of Remacemide in Healthy Adult Males (Single 300 mg Oral Dose)

Parameter	Remacemide Alone	Remacemide with Phenobarbitone
Half-life ($t_{1/2}$) (h)	3.29 ± 0.68	2.69 ± 0.33
Apparent Clearance (CL/F) ($L \cdot kg^{-1} \cdot h^{-1}$)	1.25 ± 0.32	2.09 ± 0.53

Data presented as mean \pm standard deviation.[\[1\]](#)[\[2\]](#)

Table 2: Pharmacokinetic Parameters of Desglycinyll-Remacemide (FPL 12495) in Healthy Adult Males (Following a Single 300 mg Oral Dose of Remacemide)

Parameter	Remacemide Alone	Remacemide with Phenobarbitone
Half-life ($t_{1/2}$) (h)	14.72 ± 2.82	9.61 ± 5.51
Area Under the Curve (AUC) ($ng \cdot mL^{-1} \cdot h$)	1532 ± 258	533 ± 281

Data presented as mean \pm standard deviation.[\[1\]](#)[\[2\]](#)

Table 3: Effect of Carbamazepine on the Pharmacokinetics of Remacemide and its Desglycinyll Metabolite in Patients with Epilepsy

Parameter	Value in Carbamazepine-treated Patients (% of value in healthy volunteers)
Remacemide AUC	60%
Desglycinyll-Remacemide AUC	30%

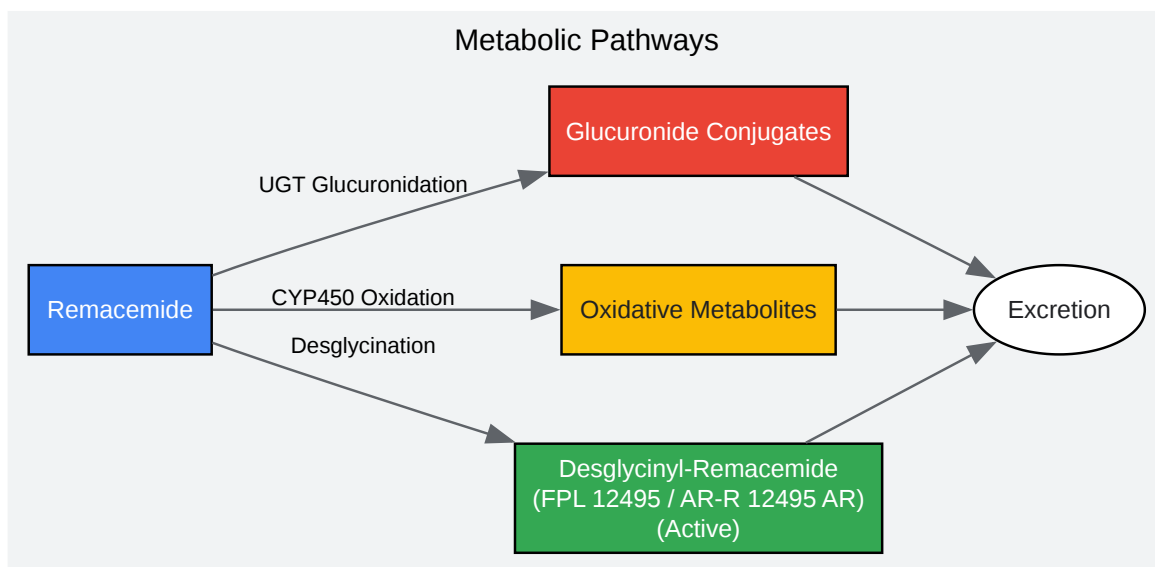
[\[3\]](#)

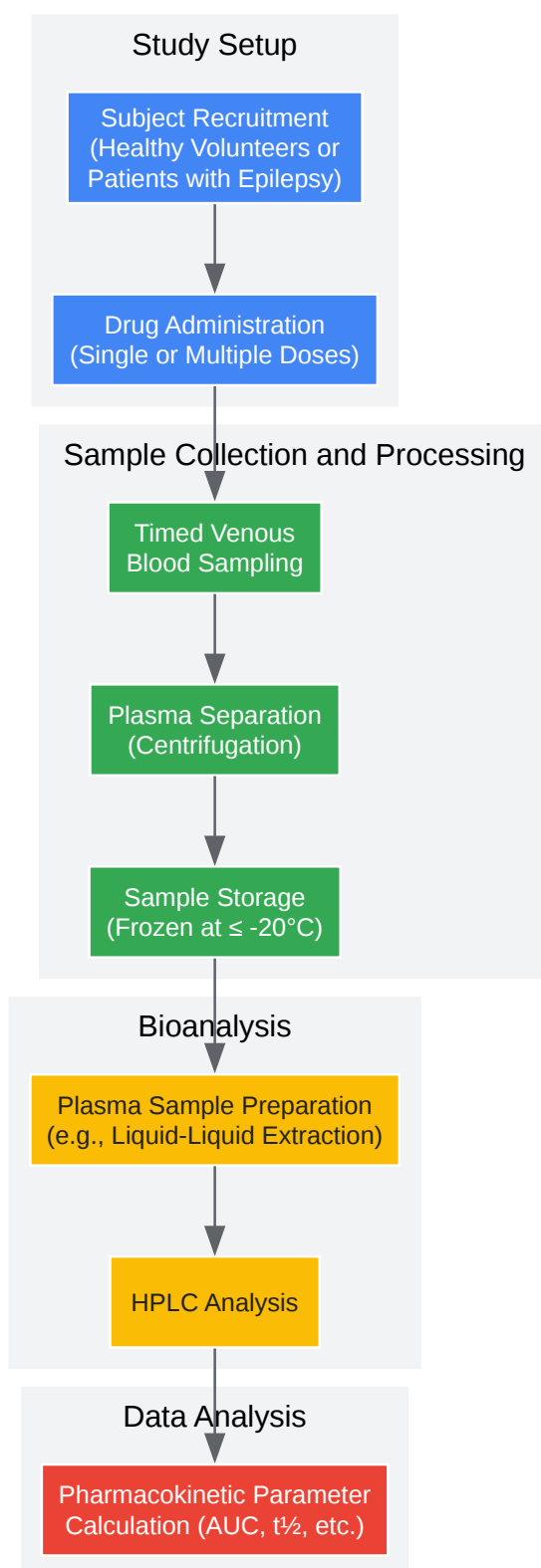
Metabolic Pathways

Remacemide is extensively metabolized in the liver through two primary pathways: oxidation and glucuronidation. The oxidation is catalyzed by cytochrome P450 (CYP) isoenzymes, while the glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs). The major active metabolite is formed through desglycination.

In vitro studies utilizing human liver microsomes have indicated that **remacemide** can inhibit CYP3A4 and CYP2C19. CYP3A4 is a key enzyme in the metabolism of many drugs, including the anticonvulsant carbamazepine. This interaction is clinically relevant, as co-administration of **remacemide** can lead to increased concentrations of drugs metabolized by this isoform.

Phenobarbitone, a known inducer of various CYP450 isoforms, has been shown to increase the clearance of **remacemide** and reduce the exposure to its desglycinyll metabolite. This suggests that the metabolism of both the parent drug and its active metabolite is susceptible to enzyme induction.





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References

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